1-(4-methoxybenzyl)piperidine

Analytical Chemistry Quality Control Spectroscopic Reference Standards

Avoid lipophilicity risks and synthetic bottlenecks with generic isomers. 1-(4-Methoxybenzyl)piperidine (CAS 46441-11-6) is an operationally efficient, single-step N-benzylpiperidine building block. Ideal for CNS-penetrant lead ID and AMPK activator programs. - Validated CNS fragment: Calculated logP ~2.8-3.0 meets drug-likeness criteria; mitigates promiscuity vs. halogenated analogs. - Proven pharmacophore: Core of Rigel Pharma's AMPKα2 activator (EC₅₀ <500 nM). - Supply certainty: Single-step synthesis from piperidine & 4-methoxybenzyl chloride. Multi-technique spectral data package (NMR, FTIR, Raman, GC-MS) included.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B5750639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)piperidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCCCC2
InChIInChI=1S/C13H19NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3
InChIKeyDGSQXYGFDGFQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)piperidine Procurement Guide: Compound Class, Procurement Identifiers, and Research Positioning


1-(4-Methoxybenzyl)piperidine (also known as 4-(Piperidinomethyl)anisole; molecular formula C₁₃H₁₉NO, MW 205.3 g/mol) is an N-benzylpiperidine derivative bearing a para-methoxy substituent on the benzyl aromatic ring [1]. This compound belongs to the broader class of N-aralkylpiperidines, which are widely utilized as versatile synthetic intermediates and privileged fragments in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs targeting sigma receptors, monoamine transporters, and G protein-coupled receptors . The compound is commercially available from multiple research chemical suppliers, typically as the free base with ≥95% purity, and serves as a key building block for the synthesis of more complex pharmacologically active molecules .

Why 1-(4-Methoxybenzyl)piperidine Cannot Be Replaced by Common Piperidine Analogues Without Selection Risk


Substituting 1-(4-methoxybenzyl)piperidine with a generic N-benzylpiperidine or positional isomer carries quantifiable risks that manifest at the physicochemical, pharmacophoric, and synthetic feasibility levels. The para-methoxy substituent introduces a second hydrogen-bond acceptor (the ether oxygen) and alters the electron density on the aromatic ring, which directly affects both the calculated logP (approximately +0.4 log unit shift vs. unsubstituted 1-benzylpiperidine) and the conformational preferences of the N-benzyl linkage [1]. Furthermore, the N-substitution pattern—as opposed to the C-4 substitution found in 4-(4-methoxybenzyl)piperidine—yields a fundamentally different presentation of the basic piperidine nitrogen, which is critical for downstream functionalization strategies such as reductive amination, urea formation, or sulfonamide coupling . Procurement decisions that treat these analogs as interchangeable fragments risk introducing unintended lipophilicity shifts, altered synthetic route feasibility, and compromised pharmacophoric geometry in lead optimization campaigns.

1-(4-Methoxybenzyl)piperidine Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


Comprehensive Spectroscopic Characterization: 1-(4-Methoxybenzyl)piperidine vs. 1-Benzylpiperidine Analytical Coverage

1-(4-Methoxybenzyl)piperidine benefits from inclusion in multiple authoritative spectral libraries, providing procurement-grade analytical reference data. The compound is indexed in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library with the following confirmed spectral collection: 1 NMR spectrum, 1 FTIR spectrum, 1 Raman spectrum, and 3 GC-MS spectra (totaling 6 distinct spectral datasets) [1]. By comparison, the unsubstituted analog 1-benzylpiperidine (CAS 2905-56-8) has fewer confirmed spectral records across these same authoritative databases, limiting the robustness of identity confirmation in procurement quality control workflows. For analytical laboratories requiring rigorous compound verification, the broader spectral coverage of 1-(4-methoxybenzyl)piperidine reduces reliance on single-technique identification and supports orthogonal analytical method validation.

Analytical Chemistry Quality Control Spectroscopic Reference Standards

AMPK Activator Pharmacophore: 1-(4-Methoxybenzyl)piperidine as a Key Fragment in Patented Lead Compounds

The 1-(4-methoxybenzyl)piperidine substructure is a critical pharmacophoric element in a series of patented 5'-AMP-activated protein kinase (AMPK) activators. Specifically, Compound 439 (US9663496 / US10377742), which incorporates the 1-(4-methoxybenzyl)piperidin-4-yl motif, demonstrated AMPK activation with an EC₅₀ value of <500 nM as measured by an enzyme-linked immunosorbent assay (ELISA) against human AMPK catalytic subunit alpha-2 [1]. In contrast, closely related N-benzylpiperidine fragments lacking the 4-methoxy substitution (e.g., unsubstituted 1-benzylpiperidine) have not been reported to confer comparable AMPK activation potency within the same structural series, as the methoxy group participates in key electronic interactions with the kinase ATP-binding pocket [2]. This patent-derived evidence anchors the fragment's differentiation in a tangible, decision-relevant context for medicinal chemistry procurement.

Drug Discovery AMPK Activation Patent-Validated Fragments

Methoxy-Substitution Lipophilicity Modulation: Calculated LogP Shift vs. 1-Benzylpiperidine

The introduction of the para-methoxy group on the benzyl ring of 1-(4-methoxybenzyl)piperidine produces a calculated lipophilicity increase relative to the unsubstituted parent compound 1-benzylpiperidine. 1-Benzylpiperidine (CAS 2905-56-8) has a reported calculated logP of 2.61 (XLogP) [1]. For 1-(4-methoxybenzyl)piperidine, calculated logP values from authoritative cheminformatics databases range approximately from 2.8 to 3.0, representing an increase of approximately +0.2 to +0.4 log units . This modest lipophilicity elevation is accompanied by an increase in hydrogen-bond acceptor count (from 1 to 2, due to the methoxy ether oxygen) and polar surface area, altering the compound's drug-likeness profile within Lipinski rule-of-five space. For CNS-targeted fragment-based drug design, this shift places the methoxy-substituted analog in a more favorable logP window (typically 2–4 for CNS permeability) while retaining acceptable aqueous solubility characteristics relative to higher-homolog lipophilic substituents such as chloro or trifluoromethyl analogs.

Physicochemical Property Optimization CNS Drug Design Lipophilicity Control

N-1 vs. C-4 Substitution Architecture: Differentiated Synthetic and Pharmacophoric Utility vs. 4-(4-Methoxybenzyl)piperidine

The substitution position of the 4-methoxybenzyl group on the piperidine core fundamentally alters the compound's synthetic utility and pharmacophoric geometry. 1-(4-Methoxybenzyl)piperidine features N-substitution at the piperidine nitrogen, preserving a free secondary amine character at the piperidine ring (pKa of conjugate acid ~10 for tertiary amine vs. ~10.5 for the secondary amine in 4-substituted analogs) and offering a distinct vector for downstream derivatization . In contrast, 4-(4-Methoxybenzyl)piperidine (CAS 37581-26-3; hydrochloride CAS 37581-27-4) bears the methoxybenzyl group at the C-4 position, leaving the piperidine NH free and presenting an axial/equatorial substitution geometry that constrains conformational flexibility differently . From a synthetic accessibility perspective, 1-(4-methoxybenzyl)piperidine is accessible via a single-step nucleophilic substitution between piperidine and 4-methoxybenzyl chloride under mild conditions (K₂CO₃, EtOH or DIEA, DCM, room temperature), whereas 4-substituted analogs typically require multi-step sequences involving Grignard addition, dehydration, and hydrogenation steps . This difference in synthetic step count translates to procurement cost and lead-time advantages for the N-substituted isomer.

Fragment-Based Drug Discovery Synthetic Strategy Pharmacophoric Vector Diversity

Electronic Modulation by the para-Methoxy Group: Impact on Reactivity and Derivatization Selectivity vs. 1-Benzylpiperidine

The para-methoxy substituent in 1-(4-methoxybenzyl)piperidine exerts a measurable electron-donating effect (+M resonance effect) on the benzyl aromatic ring, which alters the reactivity profile of the benzylic position relative to the unsubstituted analog 1-benzylpiperidine. This electronic modulation is particularly relevant in electrophilic aromatic substitution reactions, where the methoxy group directs incoming electrophiles to the ortho positions (C-3 and C-5 of the benzyl ring) with greater regioselectivity than the unsubstituted phenyl ring [1]. This electronic effect is absent in 1-benzylpiperidine and operates via a different mechanism than the electron-withdrawing inductive effect (−I) of the 4-chloro substituent in 1-(4-chlorobenzyl)piperidine (CAS 59507-42-5), which deactivates the ring toward electrophilic substitution and directs to the meta position . For medicinal chemistry derivatization campaigns that require further functionalization of the benzyl aromatic ring (e.g., halogenation, nitration, or formylation), the methoxy-substituted compound provides a distinct and predictable regiochemical outcome that is not achievable with either the unsubstituted or halogenated analogs.

Organic Synthesis Electronic Effects Reaction Selectivity

Optimal Deployment Scenarios for 1-(4-Methoxybenzyl)piperidine in Research and Industrial Procurement


Fragment-Based CNS Lead Generation Requiring Balanced Lipophilicity and H-Bond Acceptor Character

When designing fragment libraries for CNS-penetrant lead identification, 1-(4-methoxybenzyl)piperidine offers a calculated logP window of ~2.8–3.0—positioned above 1-benzylpiperidine (logP 2.61) [1] and below halogenated analogs such as 1-(4-chlorobenzyl)piperidine (estimated logP ~3.5–3.8). This intermediate lipophilicity, combined with the additional hydrogen-bond acceptor provided by the methoxy oxygen, aligns with empirically derived CNS drug-likeness criteria (logP 2–4, HBD ≤3, HBA ≤7) while mitigating the promiscuity risks associated with highly lipophilic fragments. The N-substitution architecture also preserves the tertiary amine as a potential salt-forming or quaternization handle, expanding formulation options for in vivo studies. This scenario is directly supported by the LogP differentiation evidence in Section 3.

AMPK-Targeted Medicinal Chemistry Programs Utilizing Patent-Validated Fragment Scaffolds

For drug discovery teams pursuing AMPK activation as a therapeutic strategy (indications including metabolic disorders, oncology, and cardiovascular disease), 1-(4-methoxybenzyl)piperidine provides a structurally validated starting fragment. Compound 439 from Rigel Pharmaceuticals' AMPK activator patent series—which incorporates the 1-(4-methoxybenzyl)piperidin-4-yl motif—achieved an EC₅₀ of <500 nM against human AMPKα2 [2], establishing the fragment's target engagement credentials. This patent-derived evidence supports its prioritization over unsubstituted 1-benzylpiperidine in fragment growing or scaffold hopping campaigns where the methoxy group's electronic contribution to target binding has been empirically demonstrated. The evidence is derived from the AMPK activator pharmacophore evidence in Section 3.

Parallel Synthesis and Combinatorial Library Construction Requiring Efficient N-Functionalization Strategies

The single-step synthetic accessibility of 1-(4-methoxybenzyl)piperidine—prepared directly from piperidine and commercially available 4-methoxybenzyl chloride under mild basic conditions—makes it an operationally efficient core scaffold for parallel amide, urea, sulfonamide, or reductive amination library synthesis . In contrast, 4-(4-methoxybenzyl)piperidine positional isomers require 3+ synthetic steps (Grignard addition, dehydration, hydrogenation) to access, increasing per-compound synthesis cost and cycle time in library production. For high-throughput chemistry workflows where the N-1 substitution vector is the desired point of diversification, 1-(4-methoxybenzyl)piperidine offers measurable throughput and cost advantages. This scenario is directly supported by the N-1 vs. C-4 substitution architecture evidence in Section 3.

Analytical Method Development and QC Reference Standard Applications Benefiting from Multi-Technique Spectral Data

For analytical chemistry laboratories developing LC-MS, GC-MS, or spectroscopic identification methods, 1-(4-methoxybenzyl)piperidine offers the advantage of comprehensive reference spectral coverage—1 NMR, 1 FTIR, 1 Raman, and 3 GC-MS spectra documented in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library [3]. This multi-technique data package enables orthogonal identity confirmation using at least three independent analytical techniques (NMR, IR, MS), exceeding the typical single-technique (MS-only) characterization available for less thoroughly indexed piperidine analogs. This is especially valuable for labs operating under quality management systems that require multi-technique reference standard characterization for method validation. This scenario is directly supported by the spectroscopic characterization evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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